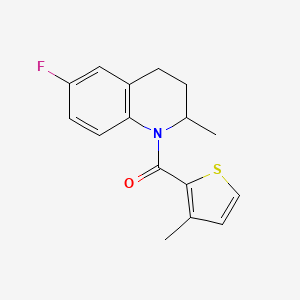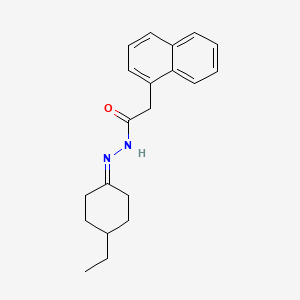![molecular formula C16H16N2O4 B10899808 2-{4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B10899808.png)
2-{4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyiminomethyl group, a methoxyphenoxy group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyiminomethyl Group: This step involves the reaction of a suitable aldehyde with hydroxylamine under acidic or basic conditions to form the hydroxyiminomethyl group.
Introduction of the Methoxyphenoxy Group: This can be achieved through a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with an appropriate leaving group.
Coupling with Phenylacetamide: The final step involves coupling the intermediate with phenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyiminomethyl group can yield amine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy group can interact with hydrophobic pockets, enhancing binding affinity. The phenylacetamide moiety can contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]ETHANOL: Similar structure but with an ethanol moiety instead of phenylacetamide.
4-HYDROXYIMINOMETHYL-2-METHOXYPHENOXYACETIC ACID: Contains a carboxylic acid group instead of phenylacetamide.
Uniqueness
2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C16H16N2O4/c1-21-15-9-12(10-17-20)7-8-14(15)22-11-16(19)18-13-5-3-2-4-6-13/h2-10,20H,11H2,1H3,(H,18,19)/b17-10+ |
InChI Key |
BLUXPJOXPGMQGX-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1-(3-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899740.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10899749.png)
![5-(difluoromethyl)-4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899750.png)
![2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate](/img/structure/B10899757.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone](/img/structure/B10899759.png)
![{5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B10899762.png)

![13-(difluoromethyl)-4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899783.png)
![2-Amino-1-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899789.png)

![[3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone](/img/structure/B10899796.png)

![N-[6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10899812.png)
![(4Z)-4-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10899816.png)
